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# Coordination Chemistry of Yttrium with Carbamide: A Technical Guide

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This technical guide provides a comprehensive overview of the coordination chemistry of yttrium with carbamide (urea). It details the synthesis, structure, and thermal properties of yttrium-carbamide complexes, highlighting their potential as precursors for advanced materials. This document is intended to serve as a valuable resource for researchers in inorganic chemistry, materials science, and drug development.

# Introduction to Yttrium-Carbamide Coordination Chemistry

Yttrium, a rare-earth element, exhibits versatile coordination chemistry, readily forming complexes with a variety of ligands.[1] Carbamide (urea), with its carbonyl and amine functionalities, acts as a versatile ligand, primarily coordinating to metal ions through its oxygen atom.[2] The coordination of yttrium with carbamide results in the formation of stable complexes with diverse stoichiometries and structures. These compounds are of significant interest due to their role as precursors in the synthesis of yttrium oxide (Y<sub>2</sub>O<sub>3</sub>) nanomaterials, which have applications in ceramics, catalysis, and biomedicine.[3]

The coordination environment of the yttrium(III) ion in these complexes is typically characterized by high coordination numbers, commonly 8 or 9, accommodating multiple carbamide and other ligands, such as water or anions from the yttrium salt precursor.



### **Synthesis of Yttrium-Carbamide Complexes**

The synthesis of yttrium-carbamide complexes is generally achieved through solution-based methods, where a soluble yttrium salt, most commonly yttrium(III) nitrate, is reacted with an excess of carbamide in a suitable solvent.

### **General Experimental Protocol**

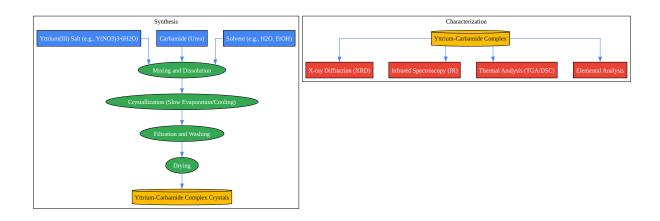
A general procedure for the synthesis of yttrium-carbamide complexes involves the following steps:

- Dissolution of Reactants: Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O) and a stoichiometric excess of carbamide (CO(NH₂)₂) are dissolved in an appropriate solvent, such as water or a water-ethanol mixture.
- Reaction and Crystallization: The solution is typically heated and stirred to ensure complete
  dissolution and reaction. Subsequent slow evaporation of the solvent or cooling of the
  solution leads to the crystallization of the yttrium-carbamide complex.
- Isolation and Purification: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.

The specific stoichiometry of the resulting complex can be controlled by adjusting the molar ratio of the reactants and the crystallization conditions.

Below is a generalized workflow for the synthesis and characterization of yttrium-carbamide complexes.





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General workflow for synthesis and characterization.

# Structural Characterization of Yttrium-Carbamide Complexes

The structures of yttrium-carbamide complexes are typically elucidated using single-crystal X-ray diffraction, supplemented by powder X-ray diffraction and infrared spectroscopy.

## **Known Yttrium-Carbamide Complexes**



Several coordination compounds of yttrium(III) with carbamide have been synthesized and characterized. A summary of some of these complexes is presented in Table 1.

Complex Formula	Anion	Coordination Number of Y(III)	Coordination Geometry	Reference
[Y(H <sub>2</sub> O) (Ur) <sub>2</sub> (NO <sub>3</sub> ) <sub>3</sub> ]	Nitrate	9	Tricapped trigonal prism	[3]
[Y(Ur)3(NO3)3]	Nitrate	9	Tricapped trigonal prism	[3]
[Y(Ur)4(H2O)4]Br3	Bromide	8	Distorted square antiprism	
[Y(Ur)4(H2O)4]Cl3	Chloride	8	Distorted square antiprism	_
[Y(Ur)6(H2O)2]Cl3	Chloride	8	Distorted square antiprism	-

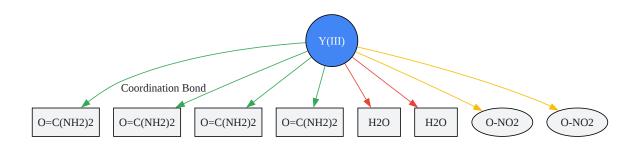
Note: Ur represents a carbamide (urea) molecule. Detailed crystallographic data such as bond lengths and angles are not publicly available in the cited abstracts.

#### **Coordination Environment**

In these complexes, the yttrium(III) ion is typically coordinated by the oxygen atoms of the carbamide ligands and, in many cases, by water molecules and/or the anions from the yttrium salt. The nitrate ions, for instance, can act as bidentate ligands. The coordination of carbamide through its oxygen atom is confirmed by infrared spectroscopy.

The following diagram illustrates a representative coordination environment of a yttrium(III) ion with carbamide and other ligands.





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Coordination of Y(III) with carbamide and other ligands.

### **Infrared Spectroscopy**

Infrared (IR) spectroscopy is a key technique for characterizing yttrium-carbamide complexes. The coordination of carbamide to the yttrium ion through the oxygen atom results in characteristic shifts in the vibrational frequencies of the C=O and C-N bonds of the carbamide ligand.

Table 2: Typical IR Spectral Data for Yttrium-Carbamide Complexes



Vibrational Mode	Free Carbamide (cm <sup>-1</sup> )	Coordinated Carbamide (cm <sup>-1</sup> )	Assignment
ν(N-H)	~3440, ~3340	Shift to lower frequency	N-H stretching
ν(C=O) (Amide I)	~1680	Shift to lower frequency	C=O stretching
$\delta$ (N-H) + $\nu$ (C-N) (Amide II)	~1600	Shift to higher frequency	N-H bending and C-N stretching
ν(C-N) (Amide III)	~1470	Shift to higher frequency	C-N stretching
ν(Υ-Ο)	-	~400-500	Yttrium-oxygen stretching

The shift of the C=O stretching vibration to a lower frequency and the C-N stretching vibrations to higher frequencies is indicative of the coordination of the carbamide ligand to the yttrium ion through the carbonyl oxygen atom.

## **Thermal Analysis of Yttrium-Carbamide Complexes**

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal decomposition of yttrium-carbamide complexes. This analysis is crucial for understanding their stability and their transformation into yttrium oxide.

The thermal decomposition of these complexes typically proceeds in multiple steps:

- Dehydration: Loss of coordinated and/or lattice water molecules.
- Decomposition of Carbamide: The coordinated carbamide ligands decompose, releasing gases such as ammonia and isocyanic acid.
- Decomposition of Anions: The anions (e.g., nitrate) decompose.
- Formation of Yttrium Oxide: The final residue upon heating to a sufficiently high temperature is typically yttrium oxide (Y<sub>2</sub>O<sub>3</sub>).



The decomposition pathway can be influenced by the specific composition of the complex and the heating atmosphere.



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Generalized thermal decomposition pathway.

# **Applications in Materials Science**

The primary application of yttrium-carbamide coordination compounds is as precursors for the synthesis of yttrium oxide (Y<sub>2</sub>O<sub>3</sub>) nanomaterials.[3] The controlled thermal decomposition of these single-source precursors allows for the formation of yttrium oxide with specific morphologies and particle sizes. These materials are of interest for:

- Advanced Ceramics: As a sintering aid and for the fabrication of transparent ceramics.
- Catalysis: As a catalyst support or as a catalyst itself.
- Luminescent Materials: As a host lattice for luminescent dopants.
- Biomedical Applications: In bio-imaging and drug delivery systems.

### Conclusion

The coordination chemistry of yttrium with carbamide offers a rich field of study with significant potential for the development of advanced materials. The ability to synthesize a variety of complexes with different stoichiometries and structures allows for the tuning of their properties and their subsequent application as precursors for yttrium oxide nanomaterials. Further research into the synthesis of novel yttrium-carbamide complexes and a deeper understanding of their structure-property relationships will undoubtedly lead to new and innovative applications.

Disclaimer: This technical guide has been compiled based on publicly available scientific literature abstracts. Detailed quantitative data, such as specific bond lengths, bond angles, and



comprehensive thermal analysis data, were not available in the accessed resources. For precise experimental protocols and in-depth structural data, a thorough review of the full-text scientific articles is recommended.

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